Alovudine

Catalog No.
S518083
CAS No.
25526-93-6
M.F
C10H13FN2O4
M. Wt
244.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alovudine

CAS Number

25526-93-6

Product Name

Alovudine

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1

InChI Key

UXCAQJAQSWSNPQ-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Solubility

Soluble in DMSO

Synonyms

(18)FLT cpd, (18F)3'-deoxy-3'-fluorothymidine, (18F)FLT, 1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine, 18F-FLT, 3'-(F-18)fluoro-3'-deoxythymidine, 3'-deoxy-3'-(18F)fluorothymidine, 3'-deoxy-3'-fluorothymidine, 3'-fluoro-2',3'-dideoxythymidine, 3'-fluoro-3'-deoxythymidine, 3'-fluorothymidine, alovudine, FDDT

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F

Description

The exact mass of the compound Alovudine is 244.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140025. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Properties

Alovudine has been studied for its ability to inhibit the replication of various viruses, including:

  • Human Immunodeficiency Virus (HIV): Early research explored alovudine's potential as an antiretroviral drug for HIV treatment. However, it was found to be less effective than other therapies and was not pursued further [].
  • Hepatitis B Virus (HBV): Studies have shown alovudine to have antiviral activity against HBV in cell cultures []. However, further research is needed to determine its efficacy and safety in humans.

Mechanism of Action

Alovudine works by mimicking a natural nucleoside, thymidine. When incorporated into viral DNA, it disrupts the replication process and hinders viral growth []. However, unlike thymidine, alovudine lacks a methyl group at the 3' position, which makes it resistant to some viral enzymes, leading to its potential antiviral effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.3

Exact Mass

244.09

LogP

-0.28 (LogP)

Appearance

Solid powder

Melting Point

177.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PG53R0DWDQ

Drug Indication

Investigated for use/treatment in HIV infection.

Pharmacology

Alovudine is a nucleoside reverse transcriptase inhibitor analog of thymidine.

MeSH Pharmacological Classification

Antiviral Agents

Other CAS

25526-93-6

Wikipedia

Alovudine

Dates

Modify: 2023-08-15
1: Ghosn J, Quinson AM, Sabo N, Cotte L, Piketty C, Dorléacq N, Bravo ML, Mayers D, Harmenberg J, Mårdh G, Valdez H, Katlama C. Antiviral activity of low-dose alovudine in antiretroviral-experienced patients: results from a 4-week randomized, double-blind, placebo-controlled dose-ranging trial. HIV Med. 2007 Apr;8(3):142-7. PubMed PMID: 17461857.
2: Lindén K, Ståhle L, Ljungdahl-Ståhle E, Borg N. Effect of probenecid and quinidine on the transport of alovudine (3'-fluorothymidine) to the rat brain studied by microdialysis. Pharmacol Toxicol. 2003 Nov;93(5):226-32. PubMed PMID: 14629734.
3: Stahle L, Borg N. Transport of alovudine (3'-fluorothymidine) into the brain and the cerebrospinal fluid of the rat, studied by microdialysis. Life Sci. 2000 Mar 31;66(19):1805-16. PubMed PMID: 10809178.
4: Rusconi S. Alovudine Medivir. Curr Opin Investig Drugs. 2003 Feb;4(2):219-23. Review. PubMed PMID: 12669386.
5: Ståhle L, Guzenda E, Ljungdahl-Ståhle E. Pharmacokinetics and extracellular distribution to blood, brain, and muscle of alovudine (3'-fluorothymidine) and zidovudine in the rat studied by microdialysis. J Acquir Immune Defic Syndr. 1993 May;6(5):435-9. PubMed PMID: 8483107.
6: Flexner C, van der Horst C, Jacobson MA, Powderly W, Duncanson F, Ganes D, Barditch-Crovo PA, Petty BG, Baron PA, Armstrong D, et al. Relationship between plasma concentrations of 3'-deoxy-3'-fluorothymidine (alovudine) and antiretroviral activity in two concentration-controlled trials. J Infect Dis. 1994 Dec;170(6):1394-403. PubMed PMID: 7995977.
7: Ståhle L. Zidovudine and alovudine as cross-wise recovery internal standards in microdialysis experiments? J Pharmacol Toxicol Methods. 1994 Jun;31(3):167-9. PubMed PMID: 8068979.
8: Bollineni VR, Kramer GM, Jansma EP, Liu Y, Oyen WJ. A systematic review on [(18)F]FLT-PET uptake as a measure of treatment response in cancer patients. Eur J Cancer. 2016 Mar;55:81-97. doi: 10.1016/j.ejca.2015.11.018. Review. PubMed PMID: 26820682.
9: Pemmaraju BP, Malekar S, Agarwal HK, Tiwari RK, Oh D, Doncel GF, Worthen DR, Parang K. Design, synthesis, antiviral activity, and pre-formulation development of poly-L-arginine-fatty acyl derivatives of nucleoside reverse transcriptase inhibitors. Nucleosides Nucleotides Nucleic Acids. 2015;34(1):1-15. doi: 10.1080/15257770.2014.945649. PubMed PMID: 25513860; PubMed Central PMCID: PMC4269296.
10: Wińska P, Miazga A, Poznański J, Kulikowski T. Partial selective inhibition of HIV-1 reverse transcriptase and human DNA polymerases γ and β by thiated 3'-fluorothymidine analogue 5'-triphosphates. Antiviral Res. 2010 Nov;88(2):176-81. doi: 10.1016/j.antiviral.2010.08.011. PubMed PMID: 20739003.
11: McHugh CI, Lawhorn-Crews JM, Modi D, Douglas KA, Jones SK, Mangner TJ, Collins JM, Shields AF. Effects of capecitabine treatment on the uptake of thymidine analogs using exploratory PET imaging agents: (18)F-FAU, (18)F-FMAU, and (18)F-FLT. Cancer Imaging. 2016 Oct 17;16(1):34. PubMed PMID: 27751167; PubMed Central PMCID: PMC5067904.
12: Hureaux J, Couturier O, Lacœuille F, Bouchet F, Chouaïd C, Saulnier P, Urban T; les investigateurs du projet.. [Can positron emission tomography assessment of response to treatment help to individualize use of erlotinib in non-small cell lung cancer?]. Rev Mal Respir. 2016 Nov;33(9):817-823. doi: 10.1016/j.rmr.2016.03.009. French. PubMed PMID: 27257103.
13: Moraga A, Gómez-Vallejo V, Cuartero MI, Szczupak B, San Sebastián E, Markuerkiaga I, Pradillo JM, Higuchi M, Llop J, Moro MÁ, Martín A, Lizasoain I. Imaging the role of toll-like receptor 4 on cell proliferation and inflammation after cerebral ischemia by positron emission tomography. J Cereb Blood Flow Metab. 2016 Apr;36(4):702-8. doi: 10.1177/0271678X15627657. PubMed PMID: 26787106; PubMed Central PMCID: PMC4821030.
14: Honndorf VS, Schmidt H, Wiehr S, Wehrl HF, Quintanilla-Martinez L, Stahlschmidt A, Barjat H, Emmas SA, Pichler BJ. The Synergistic Effect of Selumetinib/Docetaxel Combination Therapy Monitored by [(18)F]FDG/[(18)F]FLT PET and Diffusion-Weighted Magnetic Resonance Imaging in a Colorectal Tumor Xenograft Model. Mol Imaging Biol. 2016 Apr;18(2):249-57. doi: 10.1007/s11307-015-0881-1. PubMed PMID: 26276154.
15: Rayamajhi SJ, Mittal BR, Maturu VN, Agarwal R, Bal A, Dey P, Shukla J, Gupta D. (18)F-FDG and (18)F-FLT PET/CT imaging in the characterization of mediastinal lymph nodes. Ann Nucl Med. 2016 Apr;30(3):207-16. doi: 10.1007/s12149-015-1047-6. PubMed PMID: 26661845.
16: Corroyer-Dulmont A, Pérès EA, Gérault AN, Savina A, Bouquet F, Divoux D, Toutain J, Ibazizène M, MacKenzie ET, Barré L, Bernaudin M, Petit E, Valable S. Multimodal imaging based on MRI and PET reveals [(18)F]FLT PET as a specific and early indicator of treatment efficacy in a preclinical model of recurrent glioblastoma. Eur J Nucl Med Mol Imaging. 2016 Apr;43(4):682-94. doi: 10.1007/s00259-015-3225-0. PubMed PMID: 26537287.
17: Kenny L. The Use of Novel PET Tracers to Image Breast Cancer Biologic Processes Such as Proliferation, DNA Damage and Repair, and Angiogenesis. J Nucl Med. 2016 Feb;57 Suppl 1:89S-95S. doi: 10.2967/jnumed.115.157958. Review. PubMed PMID: 26834108.
18: Rendon DA, Kotedia K, Afshar SF, Punia JN, Sabek OM, Shirkey BA, Zawaski JA, Gaber MW. Mapping Radiation Injury and Recovery in Bone Marrow Using 18F-FLT PET/CT and USPIO MRI in a Rat Model. J Nucl Med. 2016 Feb;57(2):266-71. doi: 10.2967/jnumed.115.158121. PubMed PMID: 26315835.
19: Nedergaard MK, Michaelsen SR, Perryman L, Erler J, Poulsen HS, Stockhausen MT, Lassen U, Kjaer A. Comparison of (18)F-FET and (18)F-FLT small animal PET for the assessment of anti-VEGF treatment response in an orthotopic model of glioblastoma. Nucl Med Biol. 2016 Mar;43(3):198-205. doi: 10.1016/j.nucmedbio.2015.12.002. PubMed PMID: 26924500.
20: Kurihara H, Shimizu C, Miyakita Y, Yoshida M, Hamada A, Kanayama Y, Yonemori K, Hashimoto J, Tani H, Kodaira M, Yunokawa M, Yamamoto H, Watanabe Y, Fujiwara Y, Tamura K. Molecular imaging using PET for breast cancer. Breast Cancer. 2016 Jan;23(1):24-32. doi: 10.1007/s12282-015-0613-z. Review. PubMed PMID: 25917108.

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